![molecular formula C22H19BrN4S B4619945 4-[5-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4619945.png)
4-[5-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves multiple steps, starting with the formation of the core 1,2,4-triazole ring, followed by the sequential addition of the bromobenzyl and dimethylphenyl groups. The process is meticulously designed to ensure the correct placement of these groups, facilitating the desired chemical properties and reactivity. Jin-Xia Mu et al. (2015) detailed the synthesis and provided insights into the structural confirmation through various analytical techniques such as 1H NMR, MS, and single-crystal X-ray structure determination (Jin-Xia Mu et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound has been characterized using single-crystal X-ray diffraction, revealing its intricate geometry and the spatial arrangement of its constituent atoms. The crystallographic analysis indicates that the compound crystallizes in a specific space group, with precise cell dimensions and angles that highlight the molecule's complex three-dimensional structure. The molecular structure, as elucidated by Jin-Xia Mu et al., showcases the interactions between atoms and the overall molecular conformation (Jin-Xia Mu et al., 2015).
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 4-[5-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine involves detailed crystallographic and theoretical studies. These compounds are synthesized and their structures confirmed through 1H NMR, MS, elemental analyses, and single-crystal X-ray structure determination. A study by Jin-Xia Mu et al. (2015) focused on the crystal structure, DFT study, and antifungal activity, revealing moderate antifungal properties. The synthesis involves crystallization in the triclinic space group with specific cell parameters and volume, highlighting the compound's precise molecular arrangement and potential for further functional exploration (Mu et al., 2015).
Antimicrobial Applications
Compounds structurally related to 4-[5-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine have been synthesized and evaluated for their antimicrobial activities. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study revealed that these compounds showed good to moderate activity against various microbial strains, indicating their potential in developing new antimicrobial agents (Bayrak et al., 2009).
properties
IUPAC Name |
4-[5-[(4-bromophenyl)methylsulfanyl]-4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4S/c1-15-3-8-20(13-16(15)2)27-21(18-9-11-24-12-10-18)25-26-22(27)28-14-17-4-6-19(23)7-5-17/h3-13H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCHMXUJRMGHHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC=NC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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